(4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzylpiperazine moiety and a trimethoxyphenyl group, which contribute to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride typically involves the coupling of aromatic acid chlorides with piperazine derivatives in the presence of a base such as triethylamine . The reaction conditions often include the use of solvents like methanol and the application of reductive amination techniques . The resulting compounds are then purified and characterized using various spectroscopic methods, including IR, NMR, and mass spectroscopy .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzylpiperazine or trimethoxyphenyl moieties.
Reduction: Reductive amination is a key step in its synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanoborohydride for reductive amination , and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reductive amination primarily yields the desired this compound, while oxidation reactions may produce various oxidized derivatives of the compound.
Scientific Research Applications
(4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its potential therapeutic applications include anticancer, antiviral, and antiparasitic activities.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division . Additionally, the compound may interact with other proteins and enzymes, such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its diverse bioactivity .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and inhibits tubulin polymerization.
Trimetrexate and Trimethoprim: DHFR inhibitors with similar structural motifs.
Uniqueness
What sets (4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride apart is its combination of the benzylpiperazine and trimethoxyphenyl groups, which confer unique chemical properties and a broad spectrum of biological activities
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4.ClH/c1-25-18-13-17(14-19(26-2)20(18)27-3)21(24)23-11-9-22(10-12-23)15-16-7-5-4-6-8-16;/h4-8,13-14H,9-12,15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKMSKNPCPEHQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.